2,6,8-Trichloro-7-methylpurine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70891. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

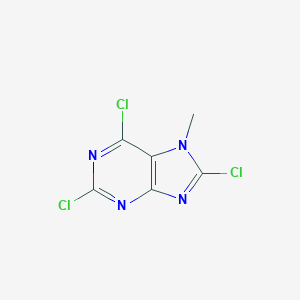

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,8-trichloro-7-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N4/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMASKSWPRALKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290750 | |

| Record name | 2,6,8-trichloro-7-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16404-16-3 | |

| Record name | NSC70891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6,8-trichloro-7-methylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,8-trichloro-7-methyl-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance Within Halogenated Purine Derivatives

Halogenated purines are fundamental building blocks in medicinal chemistry due to the reactivity of the carbon-halogen bond, which allows for nucleophilic substitution and the introduction of a wide range of functional groups. The specific placement of halogen atoms on the purine (B94841) core, as seen in 2,6,8-Trichloro-7-methylpurine, dictates its chemical behavior and subsequent synthetic utility. The presence of chlorine atoms at the 2, 6, and 8 positions makes these sites susceptible to displacement, providing a strategic advantage in the design and synthesis of targeted purine derivatives. nih.gov

The methylation at the N7-position of the purine ring is a crucial feature of this compound. The alkylation of purines can result in a mixture of N7 and N9 isomers, with the latter often being the predominant product. nih.gov The synthesis of the specific N7-methylated isomer highlights advancements in regioselective alkylation techniques, which are critical for producing compounds with precise biological activities. nih.gov N7-substituted purines are of significant interest as they are found in nature, such as in pseudovitamin B12 and raphanatin, and have shown potential as antiviral and anticancer agents. nih.gov

The compound serves as a fully characterized reference standard for analytical method development, validation, and quality control in the synthesis and formulation stages of drug development. axios-research.com This underscores its importance in ensuring the purity and consistency of more complex purine-based active pharmaceutical ingredients.

| Property | Value | Source |

|---|---|---|

| CAS Number | 16404-16-3 | axios-research.comguidechem.comchembeez.com |

| Molecular Formula | C₆H₃Cl₃N₄ | axios-research.comguidechem.comchembeez.com |

| Molecular Weight | 237.48 g/mol | axios-research.comchembeez.com |

| IUPAC Name | This compound | chembeez.com |

| Canonical SMILES | CN1C2=C(N=C(N=C2Cl)Cl)N=C1Cl | guidechem.com |

| Storage Temperature | -20°C | guidechem.com |

Historical Perspectives on Polychlorinated Purine Synthesis and Applications

Established Synthesis Routes for 2,6,8-Trichloropurine Frameworks

The foundational step in synthesizing 2,6,8-trichloro-7-methylpurine is the creation of the 2,6,8-trichloropurine scaffold. Purines are heterocyclic aromatic organic compounds composed of a pyrimidine ring fused to an imidazole (B134444) ring. researchgate.netrsc.org The synthesis of chlorinated purines like 2,6,8-trichloropurine typically begins with simpler purine compounds, introducing chlorine atoms through chlorination reactions. ontosight.ai While specific protocols for 2,6,8-trichloropurine are found in specialized chemical literature, the general approach involves the treatment of a suitable purine precursor with chlorinating agents. ontosight.ai This process is a testament to the versatility of organic chemistry in modifying core biological structures. solubilityofthings.com

The presence of three chlorine atoms significantly influences the chemical properties of the resulting 2,6,8-trichloropurine, such as its reactivity and solubility. ontosight.aisolubilityofthings.com These chlorine atoms can undergo nucleophilic substitution reactions, making 2,6,8-trichloropurine a versatile intermediate for the synthesis of other purine derivatives. ontosight.ai

Methylation Strategies at the N7 Position to Yield this compound

Once the 2,6,8-trichloropurine core is obtained, the next crucial step is the selective introduction of a methyl group at the N7 position of the purine ring. Direct alkylation of purine derivatives often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and, therefore, predominant product. acs.org

To achieve regioselective N7-alkylation, specific strategies have been developed. One effective method involves the use of a protecting group at the N9 position. For instance, purines protected at N9 with a p-methoxybenzyl group can be selectively methylated at the N7 position using trimethyl-oxonium borofluorate in a solvent like 2,2,2-trifluoroethanol. rsc.org The resulting cationic species can then be subjected to microwave irradiation to release the N7-methyl-purine, providing an efficient and regiospecific one-pot procedure. rsc.org Another approach involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a catalyst like SnCl4, which has been shown to favor the formation of the N7 isomer under specific reaction conditions. acs.org The stability of the N7-alkyl group can be sensitive to acidic conditions, which needs to be considered in subsequent reaction steps. acs.org

Advanced Synthetic Approaches and Reaction Conditions

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, speed, and environmental footprint of chemical reactions. These methods are applicable to the synthesis of complex heterocyclic compounds like halogenated purines.

Microwave-Assisted Synthesis in the Context of Halogenated Heterocycles

Microwave-assisted organic synthesis has become a valuable tool in the preparation of a wide range of heterocyclic compounds, including purines. rsc.orgsphinxsai.com This technique utilizes dielectric heating to rapidly and efficiently drive chemical reactions, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. researchgate.netsphinxsai.combeilstein-journals.org

The application of microwave irradiation has been successfully demonstrated in the synthesis of various purine analogues and other N-heterocycles. researchgate.netnih.govtandfonline.com For example, microwave-assisted methods have been used for the amination of purine derivatives and the construction of fused polycycles. rsc.orgnih.gov The use of specialized minivials allows for small-scale optimization of reaction conditions, further enhancing the efficiency of microwave-assisted library synthesis of purines. nih.gov Given its proven success in promoting cyclocondensation, cycloaddition, and functionalization of N-heterocycles, microwave-assisted synthesis represents a promising approach for the efficient production of this compound. rsc.org

Solid-Phase Synthetic Strategies for Purine Analogues

Solid-phase synthesis (SPS) is a powerful technique where molecules are covalently attached to a solid support (resin) and synthesized in a stepwise manner. wikipedia.org This methodology simplifies the purification process, as excess reagents and byproducts can be easily washed away, leading to high-efficiency and high-throughput synthesis. wikipedia.org SPS was originally developed for peptide synthesis but has since been widely applied to the synthesis of other biopolymers like DNA and RNA, as well as small molecules and combinatorial libraries. wikipedia.org

Several strategies have been developed for the solid-phase synthesis of purine derivatives, with various approaches classified based on the position of immobilization on the purine scaffold. nih.gov For instance, purine analogs have been constructed on Merrifield resin by the sequential displacement of a purine dichloride with amines. nih.gov Another approach involves starting with a pyrimidine core attached to a solid support and subsequently elaborating it to form the purine nucleus. acs.orgacs.org A traceless solid-phase procedure using Wang resin has also been described for the synthesis of 6-oxopurines. acs.org Furthermore, a highly regioselective and traceless solid-phase route to N7-substituted purines has been developed, which could be particularly relevant for the synthesis of this compound. colab.ws These solid-phase strategies offer a streamlined and efficient alternative to traditional solution-phase synthesis for generating libraries of purine analogues. acs.org

Reactivity and Mechanistic Investigations of this compound

The study of this compound provides valuable insights into the chemical behavior of substituted purine systems. Understanding its reactivity, particularly the mechanistic pathways it undergoes, is crucial for its application in synthetic chemistry. This article delves into specific aspects of its reactivity, focusing on the role of Meisenheimer complexes and the influence of solvent effects on reaction kinetics.

Reactivity and Mechanistic Investigations of 2,6,8 Trichloro 7 Methylpurine

Reactivity and Mechanistic Details

The reactivity of 2,6,8-trichloro-7-methylpurine is characterized by its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the three chlorine atoms and the purine (B94841) ring system facilitates the attack of nucleophiles. The outcomes of these reactions are heavily influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The classical understanding of SNAr reactions posits the formation of a Meisenheimer complex, a transient and anionic σ-complex, as a key intermediate. nih.gov This intermediate is formed when a nucleophile attacks an electron-deficient aromatic ring. In the context of this compound, a nucleophile would attack one of the chlorinated carbon atoms, leading to a resonance-stabilized intermediate where the negative charge is delocalized over the purine ring system.

However, recent studies have brought nuance to this long-held belief. While Meisenheimer complexes are indeed plausible intermediates, some evidence suggests that certain SNAr reactions may proceed through a more concerted pathway, where the bond-forming and bond-breaking steps are more synchronized. nih.gov The determination of whether a discrete Meisenheimer intermediate is formed or if the reaction follows a concerted mechanism often depends on the specific reactants and conditions.

Kinetic studies involving the reaction of methoxide (B1231860) ions with structurally related chloro-dinitroanisole have demonstrated the formation of multiple Meisenheimer complexes, with the thermodynamically more stable complex being preceded by a less stable isomer. rsc.org For instance, the attack of a methoxide ion can occur at different unsubstituted carbon atoms, leading to distinct complexes. rsc.org The relative stability of these complexes is influenced by the position of electron-withdrawing groups, which effectively delocalize the negative charge. rsc.org In the case of this compound, the relative electrophilicity of the C2, C6, and C8 positions will dictate the initial site of nucleophilic attack and the subsequent stability of any Meisenheimer complex formed.

The solvent plays a critical role in the kinetics and outcome of the reactions of this compound. The polarity of the solvent can significantly influence the rate of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are particularly effective at accelerating these reactions. This is because they can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive.

Kinetic studies on analogous systems have shown a marked increase in reaction rates when moving from a protic solvent like methanol (B129727) to a mixture containing a high percentage of DMSO. rsc.org This acceleration is attributed to the enhanced nucleophilicity of the attacking species in the dipolar aprotic solvent. The ability of the solvent to stabilize the charged Meisenheimer complex also plays a crucial role. Solvents with high dielectric constants can better accommodate the charge separation in the transition state leading to the intermediate, thereby lowering the activation energy of the reaction.

The choice of solvent can also influence the regioselectivity of nucleophilic attack, although this is often primarily dictated by the inherent electronic properties of the purine ring. However, by modulating the reaction kinetics, the solvent can sometimes favor the formation of a product that might be kinetically controlled over the thermodynamically favored one.

Derivatization Strategies and Functionalization of 2,6,8 Trichloro 7 Methylpurine Scaffold

Sequential Nucleophilic Displacement for Multisite Functionalization

The differential reactivity of the chlorine atoms at the C6, C2, and C8 positions of the purine (B94841) ring is the cornerstone of sequential nucleophilic aromatic substitution (SNAr) reactions. This regioselectivity allows for the stepwise and controlled introduction of various nucleophiles, a critical strategy for building molecular complexity.

Generally, the order of reactivity for nucleophilic displacement on the 2,6,8-trichloropurine (B1237924) scaffold is C6 > C2 > C8. The chlorine at the C6 position is the most labile and is readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions. Once the C6 position is functionalized, the chlorine at the C2 position becomes the next target for substitution, typically requiring more forcing reaction conditions such as higher temperatures. Finally, displacement of the chlorine atom at the C8 position is the most challenging and necessitates the harshest conditions.

This reactivity gradient allows for the selective synthesis of mono-, di-, and tri-substituted purine derivatives. For instance, reacting 2,6,8-trichloropurine with one equivalent of an amine at a low temperature will preferentially yield the 6-amino-2,8-dichloropurine derivative. Subsequent reaction with a different nucleophile at an elevated temperature can then target the C2 position, leading to a dissymmetrically substituted product.

Table 1: Regioselectivity in Nucleophilic Substitution of Chloropurines This table illustrates the general reactivity pattern observed in related chloropurine systems, which is applicable to the 2,6,8-trichloro-7-methylpurine scaffold.

| Position | Relative Reactivity | Typical Reaction Conditions | Example Nucleophiles |

|---|---|---|---|

| C6 | High | Room temperature to moderate heating (e.g., 80°C) | Primary/secondary amines, alkoxides, thiols |

| C2 | Medium | Elevated temperatures (e.g., 100-140°C) | Amines, alkoxides |

| C8 | Low | High temperatures (e.g., >150°C), often in a sealed vessel | Stronger nucleophiles, prolonged reaction times |

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of the this compound scaffold, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are not readily accessible through traditional nucleophilic substitution.

The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by coupling the chloropurine with an organoboron reagent, such as a boronic acid or ester. tandfonline.comresearchgate.net This reaction is catalyzed by a palladium complex and requires a base. By carefully selecting the catalyst, ligands, and reaction conditions, regioselective coupling at the C6, C2, or C8 positions can be achieved. researchgate.net

The reactivity of the chloro-substituents in Suzuki-Miyaura coupling generally follows the same trend as in SNAr reactions (C6 > C2 > C8). This allows for the selective arylation or alkenylation of the most reactive C6 position while leaving the C2 and C8 positions intact for subsequent transformations. For instance, coupling of a 6,8-dichloro-2-arylpurine with a boronic acid can be directed to the C6 position.

Table 2: Example of Suzuki-Miyaura Coupling on a Dichloropurine Scaffold This table presents representative conditions for Suzuki-Miyaura reactions on related dichloropurines.

| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Chloro-6-phenylpurine |

| 6,8-Dichloropurine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 8-Chloro-6-(4-methoxyphenyl)purine |

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that has proven invaluable for forming C-N bonds. organic-chemistry.orgrsc.org This reaction couples the chloropurine with a primary or secondary amine and offers a complementary approach to the classical SNAr amination, often proceeding under milder conditions and with a broader substrate scope. diva-portal.org

This methodology is particularly useful for introducing sterically hindered or electronically deactivated amines that may not react efficiently under SNAr conditions. As with other coupling reactions, regioselectivity can be controlled to target specific positions on the purine ring, enabling the synthesis of complex amino-substituted purines. nih.gov

The introduction of sulfur and selenium moieties can be accomplished through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Thiolation is often achieved by reacting the chloropurine with a thiol in the presence of a base. For example, treatment with sodium hydrosulfide (B80085) can introduce a thiol group, or reaction with a specific thiol can form a thioether.

Similarly, selenylation can be performed using reagents like sodium hydroselenide or by using palladium-catalyzed protocols to couple with selenols. These reactions expand the chemical diversity of the purine library by introducing chalcogen atoms, which can significantly alter the molecule's biological and physicochemical properties.

Glycosylation and Nucleosidation Utilizing the Purine Scaffold

While the this compound scaffold already has a methyl group at the N7 position, the principles of purine glycosylation are relevant for understanding its chemistry. The Vorbrüggen glycosylation is the most common method for synthesizing purine nucleosides. acs.orgnih.govresearchgate.net It typically involves the reaction of a silylated purine base with a protected glycosyl halide or acetate (B1210297) in the presence of a Lewis acid catalyst, such as TMSOTf or SnCl₄. acs.orgnih.gov

In a typical scenario with an unsubstituted purine, glycosylation can occur at either the N7 or N9 position, leading to a mixture of regioisomers. acs.org However, in this compound, the N7 position is blocked. While this prevents N7-glycosylation, it raises the possibility of glycosylation at other nitrogen atoms, such as N9 or N3, although such reactions are less common and would likely require specific conditions to achieve. The presence of the electron-withdrawing chloro groups and the N7-methyl group significantly influences the electronic properties of the purine ring and thus its reactivity in glycosylation reactions. acs.org

Alkylation and Arylation at Purine Nitrogen Atoms

Alkylation and arylation of the purine ring at its nitrogen atoms provide another avenue for derivatization. With the N7 position of this compound already occupied, any further N-alkylation or N-arylation would be directed to other available nitrogen atoms of the purine core, primarily N9, and potentially N1 or N3 depending on the reaction conditions and the electronic state of the substrate.

Direct alkylation with alkyl halides under basic conditions is a common method, though it can often lead to mixtures of isomers. More sophisticated methods, such as the Mitsunobu reaction or metal-catalyzed N-arylation reactions, can offer greater control and regioselectivity. The specific substitution pattern on the purine ring, including the chloro atoms and the existing N7-methyl group, will dictate the site of further functionalization.

Computational and Theoretical Studies on Trichloropurines

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of purine (B94841) systems. For substituted purines, including chlorinated and methylated derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate their molecular structure and electronic characteristics. The introduction of substituents to the purine ring system significantly alters its electronic landscape.

The electronic structure of the purine core is influenced by the competing effects of the electron-withdrawing chloro groups and the electron-donating methyl group. The three chlorine atoms at the 2, 6, and 8 positions are expected to decrease the electron density of the purine ring system, making it more susceptible to nucleophilic attack. Conversely, the methyl group at the N7 position can modulate the electronic properties and reactivity of the molecule.

Studies on related substituted purines have shown that the positions of substituents have a pronounced effect on the electronic structure. For instance, in various substituted purines, the C8 position has been found to have a strong influence on the electronic character of the molecule. The reactivity of different positions on the purine ring towards nucleophiles is a key aspect of its chemistry. For chloropurines, the C6 position is generally more susceptible to nucleophilic attack than the C2 position due to the electronic properties of the purine ring system.

A kinetic study on the reaction of 2-, 6-, and 8-chloro-7-methylpurines with hydroxide (B78521) ions revealed the relative reactivities of these positions. The results indicated that the 8-chloro substituent is the most reactive, followed by the 6-chloro and then the 2-chloro substituent. This highlights the significant influence of the position of the chlorine atom on the reactivity of the purine ring.

Table 1: Reactivity of Chloro-7-methylpurines with Hydroxide Ions

| Compound | Relative Reactivity |

|---|---|

| 2-Chloro-7-methylpurine | 1 |

| 6-Chloro-7-methylpurine | 840 |

This data is based on studies of the individual monochlorinated 7-methylpurines and provides insight into the relative reactivity of each position.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving purine derivatives. DFT calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

For 2,6,8-Trichloro-7-methylpurine, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles. Computational studies on similar chloropurines can shed light on the likely mechanisms for this compound. The reaction mechanism would involve the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride ion.

The relative reactivity of the 2, 6, and 8 positions towards nucleophilic attack can be rationalized through computational modeling by examining the activation barriers for the substitution at each position. The lower the calculated activation energy, the more favorable the reaction at that site. The experimental observation that the 8-chloro position is the most reactive in 7-methylpurines suggests that the transition state for nucleophilic attack at this position is the most stabilized.

Prediction of Reaction Sites and Thermochemical Analysis

Computational methods can predict the most likely sites for chemical reactions on a molecule and provide valuable thermochemical data. For this compound, reactivity indices derived from DFT calculations, such as Fukui functions and condensed local softness, can be used to identify the atoms most susceptible to nucleophilic or electrophilic attack. The carbon atoms attached to the chlorine atoms (C2, C6, and C8) are expected to be the primary sites for nucleophilic attack.

Solvent Effects Modeling in Purine Chemical Transformations

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent on chemical transformations. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and their effect on the energies of reactants, transition states, and products.

For reactions of this compound, such as nucleophilic substitution, the polarity of the solvent would be expected to play a crucial role. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. Computational modeling of solvent effects can help in selecting the optimal solvent for a particular transformation and in understanding the underlying reasons for the observed solvent-dependent reactivity. Studies on other substituted purines have shown that solvation can significantly influence tautomeric equilibria and reaction barriers. mdpi.com

Conformational Analysis of Substituted Purine Systems

The three-dimensional structure and conformational flexibility of a molecule are important for its reactivity and interactions. For this compound, a key conformational feature is the rotation of the methyl group attached to the N7 position.

Computational methods can be used to perform a conformational analysis to identify the most stable conformations and to calculate the energy barriers for rotation around single bonds. The torsional barrier for the rotation of the methyl group in 7-methylpurine derivatives can be investigated to understand its rotational freedom. In related heterocyclic systems, the barrier to methyl group rotation is influenced by steric and electronic effects from the adjacent parts of the molecule. The planarity of the purine ring system is another aspect that can be assessed through computational geometry optimization.

While detailed conformational studies specifically on this compound are scarce, the principles derived from computational analyses of other methylated heterocyclic compounds can be applied to understand its likely conformational preferences. These studies typically involve scanning the potential energy surface as a function of the dihedral angle of the rotating group to locate energy minima and transition states.

Applications of 2,6,8 Trichloro 7 Methylpurine in Advanced Organic Synthesis

Scaffold for Macrocyclic Peptidomimetic Development

The development of macrocyclic peptidomimetics, which are cyclic compounds designed to mimic the structure and function of peptides, is a significant area of drug discovery. Macrocyclization can enhance the metabolic stability, cell permeability, and binding affinity of peptide-based drugs. While direct evidence of 2,6,8-Trichloro-7-methylpurine's use in this context is scarce, its structural features suggest a potential role.

The three chlorine atoms could serve as handles for the stepwise introduction of peptide fragments or other organic moieties. For instance, sequential nucleophilic substitution reactions with amino acids or peptide segments at the 2, 6, and 8 positions could be envisioned, followed by a ring-closing metathesis or other cyclization strategies to form the macrocyclic structure. The 7-methyl group would likely serve to modulate the solubility and conformational properties of the final macrocycle.

Precursor in Combinatorial Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.govnih.gov Substituted purines are valuable scaffolds for combinatorial libraries due to their multiple points of diversification. ontosight.aisolubilityofthings.com

This compound is a prime candidate for such synthetic endeavors. Each of the three chloro groups can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This would allow for the creation of a three-dimensional library of compounds. For example, a split-and-pool synthesis strategy could be employed where a solid support is used to systematically build a library of purine (B94841) derivatives with different substituents at the 2, 6, and 8 positions.

Table 1: Potential Diversity Points for a Combinatorial Library Based on this compound

| Position | Potential Substituents (Building Blocks) |

| C2 | Primary Amines, Secondary Amines, Anilines, Alcohols, Phenols, Thiols |

| C6 | Primary Amines, Secondary Amines, Anilines, Alcohols, Phenols, Thiols |

| C8 | Primary Amines, Secondary Amines, Anilines, Alcohols, Phenols, Thiols |

This approach could generate a vast number of unique compounds for high-throughput screening against various biological targets.

Intermediate for the Construction of Complex Heterocyclic Systems

The purine ring itself is a privileged scaffold in medicinal chemistry, but it can also serve as a starting point for the synthesis of more complex, fused heterocyclic systems. The reactivity of the chloro-substituents in this compound could be harnessed to build additional rings onto the purine core.

For instance, a di-functional nucleophile could react with two of the chloro-substituents to form a new ring. Intramolecular cyclization reactions, perhaps following initial substitution at one or more positions, could also lead to novel polycyclic heteroaromatic compounds. The specific substitution pattern of this compound offers the potential to create unique heterocyclic architectures that may possess interesting photophysical or biological properties.

Role As a Precursor for Biologically Relevant Purine Analogues

Synthesis of Nucleoside Derivatives with Antiviral Activities

The purine (B94841) scaffold is a fundamental component of nucleosides, and modifications to this structure have been a fruitful area of research for the development of antiviral drugs. 2,6,8-Trichloro-7-methylpurine provides a platform for introducing various functional groups that can interact with viral enzymes or nucleic acids, thereby inhibiting viral replication.

A notable example of the utility of halogenated purines is in the synthesis of nucleoside analogues with activity against severe acute respiratory syndrome coronavirus (SARS-CoV). nih.gov Researchers have synthesized a series of nucleoside analogues featuring a 6-chloropurine (B14466) base and discovered that some of these compounds exhibit significant anti-SARS-CoV activity. nih.gov The presence of the 6-chloro substituent was found to be a key contributor to the antiviral effect. nih.gov

Furthermore, the versatility of the purine core extends to the development of agents against other pathogens. For instance, 7-deazapurine nucleoside analogues, which can be conceptually derived from precursors like this compound through a series of synthetic steps, have shown broad-spectrum activity against kinetoplastid parasites, the causative agents of diseases like Chagas disease and leishmaniasis. nih.gov These parasites are unable to synthesize purines themselves and rely on salvaging them from their host, making them vulnerable to modified purine analogues. nih.gov

Table 1: Examples of Antiviral and Antiparasitic Purine Analogues

| Compound Class | Target Organism/Virus | Key Structural Feature | Reference |

|---|---|---|---|

| 6-Chloropurine Nucleoside Analogues | SARS-CoV | 6-Chloro substituent on the purine ring | nih.gov |

Development of Kinase Inhibitors and Anticancer Agents from Purine Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The structural similarity of the purine ring to the adenosine (B11128) triphosphate (ATP) molecule, the phosphate (B84403) donor in kinase-catalyzed reactions, has made purine analogues attractive scaffolds for the design of kinase inhibitors. This compound can be elaborated into a variety of substituted purines that can be tailored to target specific kinases.

One successful strategy involves the synthesis of 6-pyridylmethylaminopurines, which have been developed as potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov By modifying the purine core, researchers have been able to create compounds with enhanced potency and improved pharmacokinetic profiles. nih.gov

In a similar vein, novel halogenated purines have been synthesized and evaluated for their cytostatic effects. nih.gov These compounds have been shown to target mitogen-activated protein kinases (MAPKs), which are involved in signaling pathways that control cell proliferation, differentiation, and apoptosis. nih.gov Specific substitutions on the purine ring have led to compounds with selective inhibitory effects on cancer cell lines. nih.gov

The development of anticancer agents from purine-like structures is not limited to kinase inhibitors. Cyclic thiosulfonates, for example, have been investigated as anticancer agents that can react with cysteine residues in proteins, a mechanism that can be relevant for inhibiting certain enzymes. nih.gov The synthesis of these complex molecules can benefit from the availability of versatile starting materials like functionalized purines.

Table 2: Purine-Based Kinase Inhibitors and Anticancer Agents

| Compound Class | Target | Mechanism of Action | Reference |

|---|---|---|---|

| 6-Pyridylmethylaminopurines | Cyclin-Dependent Kinases (CDKs) | Competitive inhibition of ATP binding | nih.gov |

| Halogenated Purines | Mitogen-Activated Protein Kinases (MAPKs) | Inhibition of kinase signaling pathways | nih.gov |

Ligands for Purine-Binding Riboswitches

Riboswitches are structured RNA elements found primarily in the 5' untranslated regions of bacterial messenger RNAs (mRNAs) that can directly bind to small molecule metabolites to regulate gene expression. researchgate.netnih.gov The purine riboswitch, which binds to purines like adenine (B156593) and guanine (B1146940), represents an attractive target for the development of novel antibacterial agents. researchgate.netnih.gov By designing molecules that can mimic the natural ligands of these riboswitches, it is possible to disrupt essential metabolic pathways in bacteria. researchgate.net

Purine analogues are a class of nonclassical antimicrobial agents that have been shown to target riboswitches. researchgate.net The ability to synthesize a diverse range of purine derivatives from a common precursor like this compound is therefore highly valuable in the search for new riboswitch-targeting drugs. For example, analogues such as 7-deazaguanine (B613801) have been shown to bind to the guanine riboswitch. nih.gov The development of such ligands can lead to the generation of compounds that selectively interfere with bacterial gene expression, offering a promising avenue for combating antibiotic resistance. researchgate.netnih.gov

Fluorescent Nucleobase Analogues and Chemical Biology Probes

Fluorescent nucleobase analogues are powerful tools for studying the structure, dynamics, and interactions of nucleic acids. beilstein-journals.orggu.se These modified bases, when incorporated into DNA or RNA, can provide real-time information about biological processes such as DNA replication, transcription, and protein-nucleic acid binding. This compound, with its multiple sites for chemical modification, is an excellent starting point for the synthesis of such probes.

The synthesis of fluorescent nucleobase analogues often involves the introduction of extended aromatic systems or other fluorophores onto the purine ring. beilstein-journals.org For instance, related compounds like 6-chloro-7-iodo-7-deazapurine have been used as key intermediates in the synthesis of fluorescent adenine analogues for use in Förster resonance energy transfer (FRET) studies. beilstein-journals.org These FRET pairs can be used to measure distances and conformational changes in nucleic acids with high sensitivity. beilstein-journals.orggu.se

In addition to fluorescent probes, purine analogues can also be developed into radiolabeled probes for in vivo imaging techniques like positron emission tomography (PET). An example is 6-bromo-7-[11C]methylpurine, a PET radiotracer designed to measure the activity of the multidrug resistance protein 1 (MRP1) in the brain. nih.gov This "pro-tracer" is metabolized in cells to a substrate of MRP1, and its efflux can be monitored by PET, providing valuable information about drug resistance mechanisms in cancer and other diseases. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Chloropurine |

| 7-Deazapurine |

| 6-Pyridylmethylaminopurine |

| Adenosine triphosphate (ATP) |

| 7-Deazaguanine |

| 6-Chloro-7-iodo-7-deazapurine |

| 6-Bromo-7-[11C]methylpurine |

| Adenine |

Q & A

Basic: What are the optimal synthetic conditions for 2,6,8-Trichloro-7-methylpurine?

Answer:

The synthesis typically involves alkylation or substitution reactions on purine precursors. Key parameters include:

- Solvent selection : Dimethyl sulfoxide (DMSO) is often used due to its ability to dissolve polar intermediates .

- Temperature control : Reactions are conducted at 288–291 K to minimize side products like N9 isomers .

- Base and alkylating agents : Potassium carbonate facilitates deprotonation, while alkyl iodides (e.g., 2-iodopropane) introduce substituents .

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) separates isomers, yielding the N7-substituted product .

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Answer:

Discrepancies may arise from isomer formation, assay variability, or pharmacokinetic factors. Methodological solutions include:

- Isomer purity validation : Use HPLC or NMR to confirm structural homogeneity (e.g., distinguishing N7 vs. N9 alkylation) .

- Standardized assays : Replicate pharmacological evaluations (e.g., IC50, EC50) with positive/negative controls and consistent cell lines .

- Contradiction analysis frameworks : Apply systematic matrices to isolate variables (e.g., substituent effects vs. solubility) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for methyl (δ ~3.8–4.3 ppm) and aromatic protons (δ ~125–160 ppm) to confirm substitution patterns .

- HRMS : Validate molecular weights (e.g., [M+H]<sup>+</sup> for C7H6Cl3N4 requires m/z 259.96) .

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for structurally related N7-isopropyl purines .

Advanced: How can selective N7-alkylation of purines be achieved to minimize isomer formation?

Answer:

- Steric and electronic modulation : Use bulky alkylating agents (e.g., isopropyl iodide) to favor N7 due to reduced steric hindrance compared to N9 .

- Temperature optimization : Lower temperatures (e.g., 288 K) slow reaction kinetics, improving selectivity .

- Chromatographic separation : Isolate N7 isomers using gradient elution (e.g., petroleum ether/ethyl acetate mixtures) .

Basic: What purification methods ensure high-purity this compound?

Answer:

- Liquid-liquid extraction : Remove polar impurities using ether/water partitioning .

- Column chromatography : Employ silica gel with non-polar solvents (e.g., petroleum ether) to separate chlorinated byproducts .

- Recrystallization : Use ethanol or chloroform to obtain crystalline products with sharp melting points (e.g., 425–427 K) .

Advanced: What in vitro models are suitable for pharmacokinetic profiling of this compound analogs?

Answer:

- Hepatic microsomal assays : Assess metabolic stability via cytochrome P450 enzyme interactions .

- Caco-2 cell monolayers : Measure permeability coefficients to predict oral bioavailability .

- Plasma protein binding assays : Use equilibrium dialysis to quantify free drug fractions .

Basic: How should researchers validate the regiochemical assignment of this compound derivatives?

Answer:

- NOE (Nuclear Overhauser Effect) experiments : Detect spatial proximity between methyl groups and adjacent protons .

- X-ray diffraction : Resolve atomic positions unambiguously, as shown for N7-isopropyl analogs .

- Comparative NMR : Contrast chemical shifts with known N7- or N9-substituted standards .

Advanced: What computational methods aid in predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT (Density Functional Theory) : Calculate reaction pathways and activation energies for chloro-substituent displacement .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before incineration .

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .

Advanced: How can researchers optimize the solubility of this compound for in vivo studies?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility without precipitation .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.